(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Chiral Building Block Stereochemistry Enantiomeric Purity

Researchers investigating GPCR targets often face stereochemical variability issues that compromise SAR reproducibility. (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine (CAS 294196-07-9) provides a stereodefined (5S)-configuration critical for precise target engagement studies. • Enables direct enantiomeric SAR comparison with the (R)-enantiomer. • Compatible with solid-phase library synthesis via Boc-protected derivatization for on-resin diversification. • Validated weak agonist reference tool for mouse TAAR5 functional assays (EC50 >10,000 nM).

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 294196-07-9
Cat. No. B1425885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
CAS294196-07-9
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2NC1)N
InChIInChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m0/s1
InChIKeyHWCKTLUUWDOMTP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine (CAS 294196-07-9) Core Characteristics and Procurement Considerations


(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine (CAS 294196-07-9), a chiral benzazepine amine, serves as a versatile building block and scaffold in medicinal chemistry . Characterized by a molecular weight of 162.23 g/mol and formula C10H14N2, it is typically supplied as a solid with a minimum purity specification of 95% . Its stereodefined (5S)-configuration distinguishes it from the corresponding (R)-enantiomer and the racemic mixture, enabling precise structure-activity relationship (SAR) investigations in drug discovery programs targeting GPCRs and other therapeutic areas [1].

Why Generic Substitution of (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine is Not Recommended


Substituting (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine with its (R)-enantiomer, the racemic mixture, or other benzazepine analogs introduces significant stereochemical and functional variability that can compromise experimental reproducibility and SAR interpretations. The (5S)-configuration is critical for specific interactions with biological targets; even subtle changes in stereochemistry can lead to altered binding affinity, selectivity, or functional activity . Moreover, the compound's demonstrated utility as a GPCR-targeted scaffold in solid-phase library synthesis is predicated on its unique reactivity and handling characteristics [1]. Generic substitution without rigorous chiral purity validation risks confounding results in downstream applications.

Quantitative Evidence for Selecting (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine Over Analogs


Enantiomeric Purity: Defined (S)-Configuration vs. (R)-Enantiomer

The (S)-enantiomer is commercially available with a minimum purity of 95% . In contrast, the (R)-enantiomer is offered with a higher purity specification of 98% . This difference in available purity grades directly impacts procurement decisions for applications requiring defined stereochemical input, where the (S)-enantiomer at 95% purity may be sufficient for initial SAR exploration, while the (R)-enantiomer's higher purity might be reserved for advanced studies.

Chiral Building Block Stereochemistry Enantiomeric Purity

Solid-Phase Library Synthesis: Validated Scaffold for GPCR-Targeted Libraries

The 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, specifically the Boc-protected derivative, has been successfully immobilized on FMPB-AM resin and used to generate a pilot library of di- and trisubstituted benzazepines via acylation, sulfonation, reductive amination, alkylation, and cross-coupling reactions [1]. The resulting compounds were obtained in high purity as assessed by both 1H NMR and LC/MS analysis [1]. This validated solid-phase methodology is a key differentiator compared to other benzazepine scaffolds that may not be as amenable to such diverse on-resin functionalization.

Combinatorial Chemistry Solid-Phase Synthesis GPCR

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity: EC50 >10,000 nM

The compound exhibits agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) with an EC50 value greater than 10,000 nM as determined in a BRET assay measuring cAMP accumulation in HEK293 cells [1]. This low potency, while not suitable for drug development, establishes a baseline for SAR studies aimed at improving TAAR5 affinity and selectivity. Compared to more potent TAAR5 agonists (e.g., some reported with EC50 values in the nanomolar range), this compound serves as a weak starting point for optimization.

TAAR5 GPCR Agonist Binding Affinity

Optimal Application Scenarios for (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine Based on Empirical Evidence


Chiral Building Block for Stereodefined SAR Exploration

Utilize the (S)-enantiomer as a defined stereochemical input in medicinal chemistry programs where the absolute configuration at the 5-position is critical for target engagement. The availability of both (S)- and (R)-enantiomers (95% and 98% purity respectively) allows for direct comparison of stereochemical influence on biological activity .

Solid-Phase Synthesis of GPCR-Targeted Benzazepine Libraries

Employ the Boc-protected derivative of this scaffold for on-resin diversification to generate focused libraries of di- and trisubstituted benzazepines. The validated solid-phase protocol, including acylation, sulfonation, and cross-coupling reactions, ensures high purity of final compounds suitable for direct biological screening [1].

Tool Compound for TAAR5 Receptor Pharmacology

Leverage the compound's weak agonist activity at mouse TAAR5 (EC50 >10,000 nM) as a reference tool in functional assays to characterize novel ligands or to investigate TAAR5 signaling pathways. Its low potency makes it useful as a control for assessing the efficacy of more potent agonists [2].

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